N-Benzyltetrahydrofuran-3-amine

Description

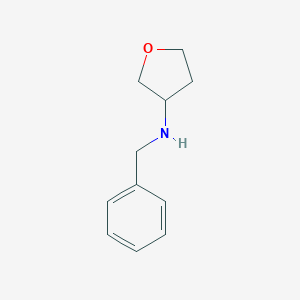

Structure

3D Structure

Properties

IUPAC Name |

N-benzyloxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-12-11-6-7-13-9-11/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMSAAPBKKNIEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566396 | |

| Record name | N-Benzyloxolan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162851-40-3 | |

| Record name | N-Benzyloxolan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Benzyltetrahydrofuran-3-amine: Properties, Synthesis, and Applications

Introduction

N-Benzyltetrahydrofuran-3-amine is a secondary amine that incorporates both a benzyl group and a tetrahydrofuran moiety. This unique combination of a flexible, saturated heterocyclic system and an aromatic group makes it a valuable building block in medicinal chemistry and organic synthesis. The tetrahydrofuran ring is a common feature in many natural products and pharmacologically active compounds, often conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability. The N-benzyl group is also prevalent in drug candidates and serves as a versatile protecting group or a key pharmacophoric element.[1] This guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and potential applications of this compound, tailored for researchers and professionals in the field of drug development.

Physicochemical and Structural Properties

While a specific CAS Number for the parent compound this compound is not readily found in major commercial databases, its derivatives are well-documented, indicating its role primarily as a synthetic intermediate.[2][3] The core properties can be reliably predicted based on its constituent parts and data from analogous structures.

Table 1: Core Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₅NO | Calculated |

| Molecular Weight | 177.24 g/mol | Calculated |

| IUPAC Name | N-benzyl(tetrahydrofuran-3-yl)amine | Nomenclature Rule |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Analogy to similar amines[4] |

| Boiling Point | Estimated >250 °C | Extrapolation from related compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water. | General amine properties[5] |

| CAS Number | Not assigned (as of early 2026) | Database Search |

Synthesis and Elucidation

The most direct and industrially scalable method for the synthesis of this compound is the reductive amination of tetrahydrofuran-3-one with benzylamine. This reaction is a cornerstone of amine synthesis due to its efficiency and the wide availability of starting materials.[6][7]

Causality of the Synthetic Protocol

The reductive amination process occurs in two main stages:

-

Imine Formation: The carbonyl group of tetrahydrofuran-3-one reacts with the primary amine (benzylamine) to form a hemiaminal intermediate, which then dehydrates to form a Schiff base, or imine. This step is typically catalyzed by mild acid.

-

Reduction: The resulting C=N double bond of the imine is then reduced to a single bond. This is achieved using a variety of reducing agents. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild, selective for imines over ketones, and does not require stringent anhydrous conditions.[7] Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., H₂/Pd-C).[8]

Experimental Protocol: Reductive Amination

Materials:

-

Tetrahydrofuran-3-one (1.0 eq)

-

Benzylamine (1.05 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Acetic acid (catalytic amount, optional)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of tetrahydrofuran-3-one in DCM, add benzylamine. Stir the mixture at room temperature for 20-30 minutes.

-

Slowly add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture. The reaction is exothermic; maintain the temperature below 30°C.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude oil by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Visualizing the Synthesis

Caption: Reductive amination pathway for this compound.

Spectroscopic Characterization

Structural confirmation and purity assessment of this compound rely on standard spectroscopic techniques. The expected data are derived from the characteristic signals of the benzyl, secondary amine, and tetrahydrofuran components.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Frequency |

| ¹H NMR | Aromatic protons (C₆H₅) | δ 7.20-7.40 ppm (m, 5H) |

| Benzyl CH₂ (Ph-CH₂) | δ ~3.80 ppm (s, 2H) | |

| THF CH-N (C3-H) | δ ~3.10-3.30 ppm (m, 1H) | |

| THF CH₂-O (C2-H, C5-H) | δ ~3.60-3.90 ppm (m, 4H) | |

| THF CH₂ (C4-H) | δ ~1.80-2.20 ppm (m, 2H) | |

| Amine N-H | δ ~1.5-2.5 ppm (br s, 1H), concentration dependent | |

| ¹³C NMR | Aromatic carbons | δ 127-140 ppm |

| Benzyl CH₂ | δ ~50-55 ppm | |

| THF CH-N (C3) | δ ~55-60 ppm | |

| THF CH₂-O (C2, C5) | δ ~67-72 ppm | |

| THF CH₂ (C4) | δ ~30-35 ppm | |

| IR Spectroscopy | N-H Stretch (secondary amine) | 3300-3350 cm⁻¹ (weak-medium, sharp)[5][9] |

| C-H Stretch (Aromatic) | >3000 cm⁻¹ | |

| C-H Stretch (Aliphatic) | <3000 cm⁻¹ | |

| C-N Stretch | 1250-1020 cm⁻¹[5] | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 177 |

| Base Peak | m/z = 91 (Tropylium ion, [C₇H₇]⁺)[10] |

Expert Insights on Characterization

-

¹H NMR: The broad singlet of the N-H proton is a key indicator but can exchange with D₂O, causing the peak to disappear, which is a useful diagnostic test.

-

IR Spectroscopy: The N-H stretch for a secondary amine is a single, relatively sharp band, distinguishing it from the two-band signal of a primary amine and the complete absence of this band for a tertiary amine.[5][9]

-

Mass Spectrometry: In electron ionization mass spectrometry (EI-MS), the most prominent fragmentation pathway for N-benzyl amines is the cleavage of the C-C bond alpha to the nitrogen, leading to the formation of the highly stable tropylium cation at m/z = 91. This is often the base peak in the spectrum.[10]

Reactivity and Applications in Drug Development

The utility of this compound in drug discovery stems from the reactivity of its secondary amine and the desirable properties of the tetrahydrofuran scaffold.

Reactivity Profile

The lone pair of electrons on the nitrogen atom makes the amine functionality both basic and nucleophilic. It can readily undergo:

-

N-Alkylation/Arylation: To generate tertiary amines, introducing further diversity.

-

Acylation/Sulfonylation: To form amides and sulfonamides, which are common functional groups in pharmaceuticals.

-

Salt Formation: Reacting with acids to form ammonium salts, which can significantly enhance aqueous solubility for formulation purposes.

Role as a Pharmaceutical Building Block

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, often considered a "bioisostere" for other cyclic systems. Its presence can improve metabolic stability and tune lipophilicity. The N-benzylamine motif is also a key structural element in numerous FDA-approved drugs.[1] Molecules incorporating this scaffold are explored for a variety of therapeutic targets. For instance, furan-containing compounds have shown a wide range of biological activities, including anticancer and anti-inflammatory properties.[11]

Logical Workflow for Drug Discovery Application

Caption: Diversification of the this compound scaffold.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on the known hazards of its precursors and related analogs like 3-aminotetrahydrofuran, appropriate precautions must be taken.[12]

-

Hazards: Assumed to be harmful if swallowed or in contact with skin.[12] Expected to cause skin and serious eye irritation. May cause respiratory irritation.

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable intermediate in organic and medicinal chemistry. Its synthesis via reductive amination is straightforward and efficient. While not a common commercial product itself, its structure provides a robust platform for the development of more complex molecules with potential therapeutic applications. The combination of the biologically relevant tetrahydrofuran ring and the adaptable N-benzylamine moiety ensures its continued relevance as a key building block for the synthesis of novel chemical entities. A thorough understanding of its properties, synthesis, and reactivity is essential for scientists aiming to leverage this scaffold in their research and development programs.

References

- Supplementary Information for a scientific article providing NMR data for N-benzylaniline. (Source URL not provided, data is typical for this class of compound).

-

PubChem. N-benzyltetrahydrothiophen-3-amine 1,1-dioxide. National Center for Biotechnology Information. Available from: [Link]

-

ChemSynthesis. 3-benzyltetrahydrofuran. Available from: [Link]

-

Fülöp, F., et al. (2006). Synthesis of New trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. Molecules, 11(6), 403-413. Available from: [Link]

-

Climent, M. J., et al. (2020). Selective Synthesis of THF-Derived Amines from Biomass-Derived Carbonyl Compounds. ChemRxiv. Available from: [Link] (Preprint server, general methodology).

-

PubChem. (R)-3-Aminotetrahydrofuran. National Center for Biotechnology Information. Available from: [Link]

-

Sadiq, M., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 269. Available from: [Link]

- Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (Source URL not provided, data is typical for this class of compound).

- Supporting Information Iridium/Graphene Nanostructured Catalyst for the N- Alkylation of Amines to Synthesize Nitrogen-containing - The Royal Society of Chemistry. (Source URL not provided, data is typical for this class of compound).

-

Coldham, I., et al. (2008). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. The Journal of Organic Chemistry, 73(19), 7559-7564. (General methodology). Available from: [Link]

-

Organic Chemistry Portal. Tetrahydrofuran synthesis. Available from: [Link]

-

University of Calgary. Amine infrared spectra. Available from: [Link]

-

Química Organica.org. IR Spectrum: Amines. Available from: [Link]

-

Nnamonu, L. A., Agwada, V. C., & Nwadinigwe, C. A. (2013). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. International Journal of Organic Chemistry, 3(4), 229-234. Available from: [Link]

-

Synthesis of N -Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4- N -benzylamino-1,2,3,4-tetrahydroquinoline. (2013). ResearchGate. Available from: [Link]

-

University of California, Davis. IR Spectroscopy Tutorial: Amines. Available from: [Link]

- Google Patents. CN109438396B - Preparation method of tetrahydrofuran-3-methylamine.

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]

- Google Patents. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.

-

Workman, J. Jr. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available from: [Link]

-

Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(17), 1531-1544. Available from: [Link]

-

Al-Warhi, T., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1). Available from: [Link]

-

Gucinski, A. C., & Reid, G. E. (2011). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 22(6), 1105-1115. Available from: [Link]

-

Aloiau, A. N., et al. (2024). Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. Organic Process Research & Development. (General relevance of benzylamines). Available from: [Link]

-

Wang, J., et al. (2022). Impurity Profiling of Dinotefuran by High Resolution Mass Spectrometry and SIRIUS Tool. Molecules, 27(16), 5262. (General methodology). Available from: [Link]

-

PubChem. N-methyl-N-benzylnitrosamine. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1281215-29-9|N-(3-(Trifluoromethyl)benzyl)tetrahydrofuran-3-amine|BLD Pharm [bldpharm.com]

- 3. 1-benzyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine CAS#: 1495764-19-6 [chemicalbook.com]

- 4. Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline [scirp.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 12. (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 - PubChem [pubchem.ncbi.nlm.nih.gov]

"N-Benzyltetrahydrofuran-3-amine" synthesis pathways

An In-Depth Technical Guide to the Synthetic Pathways of N-Benzyltetrahydrofuran-3-amine

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its structure, combining a saturated tetrahydrofuran (THF) ring with a secondary benzylamine, makes it a valuable intermediate for synthesizing a range of more complex molecules with potential therapeutic applications. The amine functionality provides a reactive handle for further elaboration, while the THF scaffold imparts specific conformational properties and polarity.[1] This guide provides an in-depth analysis of the principal synthetic pathways to this compound, offering field-proven insights into the rationale behind experimental choices, detailed protocols, and a comparative analysis to aid researchers in selecting the optimal route for their specific needs.

Core Synthetic Strategies

The synthesis of this compound is primarily achieved through two robust and widely applicable methodologies in organic chemistry: Reductive Amination and Direct N-Alkylation. Each pathway offers distinct advantages and presents unique challenges regarding starting material availability, reaction conditions, and scalability.

Pathway 1: Reductive Amination of Tetrahydrofuran-3-one

This is arguably the most efficient and convergent approach, constructing the target C-N bond through the reaction of a ketone with a primary amine, followed by in-situ reduction. Reductive amination is a cornerstone of amine synthesis in the pharmaceutical industry due to its operational simplicity and broad substrate scope.[2][3]

Mechanistic Rationale

The reaction proceeds in two discrete stages within a single pot:

-

Imine/Enamine Formation: Benzylamine reacts with Tetrahydrofuran-3-one under mildly acidic or neutral conditions to form a Schiff base (imine) intermediate, which may exist in equilibrium with its enamine tautomer.

-

Reduction: A selective reducing agent, introduced into the same reaction vessel, reduces the iminium ion (the protonated, more reactive form of the imine) to the final secondary amine.

The key to a successful reductive amination is the choice of a reducing agent that is potent enough to reduce the iminium ion but mild enough not to reduce the starting ketone. This chemoselectivity prevents the wasteful formation of 3-hydroxytetrahydrofuran.

Diagram of Reductive Amination Pathway

Caption: Reductive amination workflow for this compound synthesis.

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild and highly selective reducing agent ideal for this transformation.[3]

Materials:

-

Tetrahydrofuran-3-one

-

Benzylamine

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic Acid (optional, as catalyst)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add Tetrahydrofuran-3-one (1.0 eq) and anhydrous Dichloromethane (DCM) to create a ~0.5 M solution.

-

Add Benzylamine (1.05 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation. A catalytic amount of acetic acid can be added to accelerate this step.

-

In portions, carefully add Sodium Triacetoxyborohydride (1.5 eq) to the stirring mixture. The addition may be exothermic. Maintain the temperature below 25°C.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude oil via flash column chromatography on silica gel to obtain this compound.

Pathway 2: Direct N-Alkylation of 3-Aminotetrahydrofuran

This classical approach relies on the nucleophilicity of the primary amine in 3-Aminotetrahydrofuran to displace a leaving group from a benzylating agent, forming the desired C-N bond via an SN2 mechanism.

Mechanistic Rationale

The lone pair of electrons on the nitrogen atom of 3-Aminotetrahydrofuran acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide). This one-step process requires a base to neutralize the hydrohalic acid (H-X) generated during the reaction. The base prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion. A common challenge is controlling the degree of alkylation, as the secondary amine product can potentially react further to form a tertiary amine. Using a slight excess of the starting amine can help mitigate this side reaction.

Diagram of N-Alkylation Pathway

Caption: Direct N-Alkylation workflow for this compound synthesis.

Experimental Protocol: N-Alkylation using Benzyl Bromide

Materials:

-

3-Aminotetrahydrofuran

-

Benzyl Bromide

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-Aminotetrahydrofuran (1.2 eq) in anhydrous Acetonitrile.

-

Add anhydrous Potassium Carbonate (2.0 eq) to the mixture.

-

While stirring vigorously, add Benzyl Bromide (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80°C and stir for 4-12 hours, monitoring for the disappearance of the benzyl bromide starting material by TLC.

-

After cooling to room temperature, filter off the inorganic salts and wash the filter cake with a small amount of Acetonitrile.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting residue in Ethyl Acetate and wash with water (2x) and then brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to isolate the pure this compound.

Comparative Analysis of Synthetic Pathways

The choice between these two primary pathways depends on factors such as starting material cost, scalability, and the desired purity profile of the final product.

| Feature | Pathway 1: Reductive Amination | Pathway 2: Direct N-Alkylation |

| Starting Materials | Tetrahydrofuran-3-one, Benzylamine | 3-Aminotetrahydrofuran, Benzyl Halide |

| Key Reagents | Mild reducing agent (e.g., NaBH(OAc)₃) | Inorganic or organic base (e.g., K₂CO₃) |

| Reaction Type | One-pot, two-step sequence | SN2 Nucleophilic Substitution |

| Advantages | • Highly convergent and atom-economical• Generally high-yielding• Milder conditions often possible[3] | • Conceptually simple• Avoids handling of metal hydrides |

| Disadvantages | • Requires careful control of reducing agent stoichiometry• Potential for alcohol byproduct formation | • Risk of over-alkylation (tertiary amine formation)• Benzyl halides are lachrymatory |

| Scalability | Generally excellent and preferred in industry | Good, but byproduct salt filtration can be cumbersome |

Chiral Synthesis Considerations

For many pharmaceutical applications, obtaining a single enantiomer of this compound is critical. Both pathways can be adapted for stereoselective synthesis:

-

From Chiral Precursors: The most straightforward approach is to start with an enantiomerically pure precursor. Using (R)- or (S)-3-Aminotetrahydrofuran in the N-alkylation pathway will directly yield the corresponding chiral product. Similarly, if an enantiopure source of Tetrahydrofuran-3-one is available, reductive amination will also produce the chiral amine.

-

Asymmetric Methods: Asymmetric reductive amination using chiral catalysts or reagents can be employed to set the stereocenter during the reaction, although this often requires more extensive methods development.[4]

Conclusion

Both reductive amination and direct N-alkylation represent viable and robust strategies for the synthesis of this compound. The reductive amination of Tetrahydrofuran-3-one is often the preferred industrial route due to its efficiency, one-pot nature, and generally higher yields. However, direct N-alkylation of 3-Aminotetrahydrofuran remains a valuable and straightforward alternative, particularly for lab-scale synthesis where starting material availability might dictate the choice of pathway. The protocols and analyses provided herein offer a solid foundation for researchers to successfully synthesize this important chemical intermediate.

References

- Synthesis - The Royal Society of Chemistry. The Royal Society of Chemistry.

- 1-benzyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine - ChemicalBook. ChemicalBook.

- Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents. Google Patents.

- Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents. Google Patents.

- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI.

- Selective Synthesis of THF-Derived Amines from Biomass-Derived Carbonyl Compounds - SciSpace. SciSpace.

- Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies - ResearchGate. ResearchGate.

- Preparation of N-benzylamines - Google Patents. Google Patents.

- Amines and Heterocycles. Cengage.

- Principles of Drug Action 1, Spring 2005, Amines. University of the Sciences in Philadelphia.

Sources

N-Benzyltetrahydrofuran-3-amine: A Comprehensive Technical Guide for Researchers

CAS Number: 162851-40-3

Abstract

This technical guide provides a comprehensive overview of N-Benzyltetrahydrofuran-3-amine, a secondary amine incorporating both a benzyl group and a tetrahydrofuran moiety. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established principles of organic chemistry to offer a detailed resource for researchers, scientists, and professionals in drug development. The guide covers its chemical identifiers, predicted physicochemical properties, a probable synthetic route via reductive amination, expected spectroscopic characteristics, and potential applications in medicinal chemistry, particularly in the context of central nervous system (CNS) drug discovery. Safety and handling precautions are also addressed to ensure its responsible use in a laboratory setting.

Introduction

This compound is a unique chemical entity that combines the structural features of a benzylamine with a tetrahydrofuran ring. The benzylamine motif is a well-established pharmacophore found in a wide range of biologically active compounds, while the tetrahydrofuran ring is a prevalent scaffold in numerous natural products and pharmaceuticals, often imparting favorable pharmacokinetic properties.[1][2] The strategic combination of these two fragments in this compound suggests its potential as a valuable building block in the synthesis of novel therapeutic agents. This guide aims to consolidate the available information and provide expert insights into the chemistry and potential utility of this compound.

Chemical Identifiers and Predicted Physicochemical Properties

A clear identification of a chemical compound is paramount for scientific communication and procurement. The primary identifiers for this compound are listed below.

| Identifier | Value |

| CAS Number | 162851-40-3[3] |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| IUPAC Name | This compound |

Predictive models are invaluable tools in the early stages of drug discovery for assessing the druglikeness of a compound. The following table summarizes the predicted physicochemical properties of this compound, calculated using established computational methods. These parameters suggest that the molecule possesses characteristics generally considered favorable for oral bioavailability.[4]

| Property | Predicted Value | Significance in Drug Discovery |

| LogP (Octanol/Water Partition Coefficient) | 2.64 - 2.69 | Indicates good lipophilicity for membrane permeability.[4] |

| Topological Polar Surface Area (TPSA) | 21.7 Ų | Suggests good potential for blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 | Adherence to Lipinski's Rule of Five.[4] |

| Rotatable Bonds | 3 | Indicates a degree of conformational flexibility. |

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway: Reductive Amination

The reaction proceeds in two main steps: the formation of an iminium ion intermediate, followed by its reduction to the final secondary amine.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Inferred)

This protocol is a generalized procedure based on standard reductive amination conditions and should be optimized for specific laboratory settings.

-

Reaction Setup: To a solution of tetrahydrofuran-3-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add benzylamine (1.1 eq).

-

Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. The progress of this step can be monitored by techniques such as thin-layer chromatography (TLC).

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is often preferred as it is selective for the reduction of iminium ions in the presence of the starting ketone.

-

Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield this compound.

Spectroscopic Analysis (Predicted)

Spectroscopic data is crucial for the structural elucidation and confirmation of a synthesized compound. The following are the predicted spectroscopic characteristics for this compound based on its structure and data from analogous compounds.[6][7][8]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the benzyl group and the tetrahydrofuran ring.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic protons (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H |

| Benzylic protons (CH₂-Ph) | ~3.80 | Singlet | 2H |

| THF ring protons adjacent to oxygen (CH₂) | 3.60 - 4.00 | Multiplet | 2H |

| THF ring proton at C3 (CH-N) | 3.00 - 3.40 | Multiplet | 1H |

| THF ring protons at C4 (CH₂) | 1.80 - 2.20 | Multiplet | 2H |

| Amine proton (NH) | 1.50 - 2.50 | Broad Singlet | 1H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will complement the proton NMR data, showing signals for each unique carbon atom in the molecule.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Aromatic carbons (C₆H₅) | 127 - 140 |

| Benzylic carbon (CH₂-Ph) | ~50 |

| THF ring carbons adjacent to oxygen (CH₂) | ~65-75 |

| THF ring carbon at C3 (CH-N) | ~55-65 |

| THF ring carbon at C4 (CH₂) | ~30-40 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.[9][10][11]

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 (weak to medium) | Secondary amine |

| C-H Stretch (Aromatic) | 3000 - 3100 | Benzene ring |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Tetrahydrofuran and benzylic CH₂ |

| C=C Stretch (Aromatic) | 1450 - 1600 | Benzene ring |

| C-N Stretch | 1000 - 1250 | Aliphatic amine |

| C-O-C Stretch | 1050 - 1150 | Ether linkage in tetrahydrofuran |

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely be dominated by cleavage alpha to the nitrogen atom.[12][13]

| Fragmentation | m/z Value |

| [M]⁺ | 177 |

| [M-H]⁺ | 176 |

| [C₇H₇]⁺ (Tropylium ion) | 91 (often the base peak) |

| [M-C₇H₇]⁺ | 86 |

Potential Applications in Drug Discovery

The structural components of this compound suggest its potential as a scaffold in medicinal chemistry, particularly for targeting the central nervous system.

-

CNS Disorders: N-benzylpiperazine and related N-benzyl amine derivatives have been explored as selective inhibitors for various CNS targets, including histone deacetylase 6 (HDAC6) and monoamine reuptake transporters.[14][15][16] The lipophilicity imparted by the benzyl group, combined with the favorable properties of the tetrahydrofuran ring, may facilitate blood-brain barrier penetration.

-

Antiviral Activity: The tetrahydrofuran moiety is a key structural feature in several potent HIV protease inhibitors.[1] While this compound itself has not been evaluated, its core structure could serve as a starting point for the design of novel antiviral agents.

-

General Pharmacological Scaffolding: Substituted tetrahydrofurans are found in a vast array of biologically active natural products with diverse therapeutic applications.[2] this compound can be utilized as a versatile intermediate for the synthesis of more complex molecules with potential activities as anticancer, anti-inflammatory, or antimicrobial agents.[17]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While specific toxicity data for this compound is unavailable, the following guidelines are based on the known hazards of similar amines and benzyl derivatives.[18][19][20][21]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and acids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive, albeit partially inferred, overview of its chemical identity, likely synthetic route, predicted spectroscopic signature, and potential applications in drug discovery. By leveraging established principles of organic and medicinal chemistry, this document serves as a valuable resource to stimulate further research into this and related compounds. The elucidation of its biological activity and the development of efficient, scalable synthetic methodologies will be crucial next steps in unlocking the full potential of this compound.

References

- Fisher Scientific. (2010).

- Rehman, A. (n.d.). Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine.

- (n.d.).

- Thermo Fisher Scientific. (2025).

- AK Scientific, Inc. (n.d.).

- TCI Chemicals. (2025).

- Sigma-Aldrich. (2025).

- (n.d.). IR handout.pdf.

- (2025). N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors | Request PDF.

- (n.d.). Sulphonamide derivatives of benzylamine for the treatment of cns diseases.

- (n.d.). 25-NB. Wikipedia.

- (n.d.). IR Spectroscopy Tutorial: Amines.

- (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. PubMed.

- (n.d.). CAS NO. 162851-40-3 | N-BENZYL-TETRAHYDROFURAN-3-AMINE. Local Pharma Guide.

- (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors | ACS Medicinal Chemistry Letters.

- (2020). Selective Synthesis of THF-Derived Amines from Biomass-Derived Carbonyl Compounds. SciSpace.

- (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. CORE.

- (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC - PubMed Central.

- (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.

- (n.d.). Interpreting Infrared Spectra. Specac Ltd.

- (2023).

- (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.

- (n.d.). Amine infrared spectra. Chemistry.

- (n.d.).

- (2025). Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)acetamide by NMR spectroscopy and DFT calculations.

- (2024).

- (n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal.

- (2012). Ion fragmentation of small molecules in mass spectrometry.

- (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. PMC - PubMed Central.

- (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.

- (n.d.). Fragmentation mechanisms in mass spectrometry.

- (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES Wol.

- (2025). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies.

- (2025). (PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C.

- (2023).

- (2022). Total lineshape analysis of α-tetrahydrofuroic acid 1H NMR spectra.

Sources

- 1. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of N-substituted-tetrahydro-γ-carbolines containing peptide residues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ugto.mx [ugto.mx]

- 14. researchgate.net [researchgate.net]

- 15. US20150051257A1 - Sulphonamide derivatives of benzylamine for the treatment of cns diseases - Google Patents [patents.google.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. fishersci.com [fishersci.com]

- 19. WERCS Studio - Application Error [assets.thermofisher.com]

- 20. aksci.com [aksci.com]

- 21. tcichemicals.com [tcichemicals.com]

Spectroscopic Characterization of N-Benzyltetrahydrofuran-3-amine: A Technical Guide

Introduction

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the following atom numbering scheme will be used for N-Benzyltetrahydrofuran-3-amine.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the tetrahydrofuran ring protons, the benzylic protons, and the aromatic protons of the benzyl group. The chemical shifts are influenced by the electronegativity of the neighboring atoms (oxygen and nitrogen) and the anisotropic effects of the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| Aromatic-H (C_ar2 to C_ar6) | 7.20 - 7.40 | Multiplet | - | Protons on the phenyl ring typically resonate in this region. |

| Benzylic-H (C_benzyl) | ~3.80 | Singlet | - | Methylene protons adjacent to a nitrogen and an aromatic ring. |

| THF-H (C2, C5) | 3.60 - 4.00 | Multiplet | - | Protons on carbons adjacent to the ether oxygen, expected to be deshielded. |

| THF-H (C3) | 3.00 - 3.30 | Multiplet | - | Methine proton on the carbon bearing the amine group. |

| THF-H (C4) | 1.80 - 2.20 | Multiplet | - | Methylene protons on the tetrahydrofuran ring. |

| Amine-H (N-H) | 1.50 - 2.50 | Broad Singlet | - | The chemical shift of the N-H proton is variable and depends on concentration and solvent. |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are predicted based on the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aromatic-C (C_ar1) | ~140 | Quaternary carbon of the phenyl ring attached to the benzylic carbon. |

| Aromatic-C (C_ar2 to C_ar6) | 127 - 129 | Carbons of the phenyl ring. |

| THF-C (C2, C5) | ~68 | Carbons adjacent to the ether oxygen. Based on data for 3-hydroxytetrahydrofuran.[1] |

| THF-C (C3) | ~55 | Carbon bearing the amine group. |

| Benzylic-C (C_benzyl) | ~54 | Benzylic carbon attached to the nitrogen. |

| THF-C (C4) | ~35 | Methylene carbon in the tetrahydrofuran ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C-N, C-O, and aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | 3300 - 3500 | Weak to Medium | Characteristic of a secondary amine.[2] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Stretching vibrations of C-H bonds on the phenyl ring. |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Stretching vibrations of C-H bonds in the tetrahydrofuran and benzyl methylene groups. |

| C=C Aromatic Stretch | 1450 - 1600 | Medium to Weak | Benzene ring stretching vibrations. |

| C-N Stretch | 1020 - 1250 | Medium | Stretching vibration of the carbon-nitrogen bond. |

| C-O-C Stretch (Ether) | 1070 - 1150 | Strong | Asymmetric stretching of the ether linkage in the tetrahydrofuran ring. |

The IR spectrum of benzylamine shows N-H stretching bands around 3372 and 3303 cm⁻¹.[3][4][5] As this compound is a secondary amine, a single, weaker N-H stretching band is expected in this region.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Molecular Ion: The molecular formula of this compound is C₁₁H₁₅NO. The calculated molecular weight is approximately 177.24 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 177.

Predicted Fragmentation Pattern: The fragmentation of N-benzyl amines is well-documented.[6][7] The primary fragmentation pathways for this compound are predicted to be:

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would lead to the formation of a stable benzylic cation or a resonance-stabilized iminium ion.

-

Formation of Tropylium Ion: The benzyl group can undergo rearrangement to form the highly stable tropylium ion (C₇H₇⁺) at m/z = 91. This is a very common and often the base peak in the mass spectra of benzyl-containing compounds.

-

Loss of the Tetrahydrofuryl Group: Cleavage of the bond between the nitrogen and the tetrahydrofuran ring can occur.

Caption: Key predicted fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols

The following are general procedures for the acquisition of spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Parameters: A 90-degree pulse angle with proton decoupling, a longer relaxation delay (2-5 seconds), and a larger number of scans (1024 or more) are typically used to obtain a good signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion using a suitable solvent or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

-

Ionization: Electron Ionization (EI) is a common technique for small molecules and will provide information on fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that is useful for determining the molecular weight.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound. The presented NMR, IR, and MS data, derived from the analysis of its structural components and related compounds, offer a valuable resource for researchers working with this molecule. These predictions can aid in the initial identification and characterization of this compound in synthetic reaction mixtures and biological matrices, and serve as a benchmark for the analysis of experimentally obtained spectra.

References

-

ResearchGate. (n.d.). (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. (B) enlargement of Figure 1A between 2600 and 4000 cm-1. Retrieved from [Link]

-

PubMed. (2007). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved from [Link]

-

ACS Publications. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides | Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzylamine. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzylamine. Retrieved from [Link]

-

ACS Omega. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. Retrieved from [Link]

-

CORE. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tptic Peptides. Retrieved from [Link]

-

ResearchGate. (2007). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. Retrieved from [Link]

-

PubMed Central. (2014). Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol : Synthesis, biological characterization, and development of a pharmacophore model. Retrieved from [Link]

-

NIST/EPA/NIH Mass Spectral Library. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

Sources

- 1. 3-Hydroxytetrahydrofuran(453-20-3) 13C NMR [m.chemicalbook.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzylamine [webbook.nist.gov]

- 5. Benzylamine(100-46-9) IR Spectrum [m.chemicalbook.com]

- 6. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

"N-Benzyltetrahydrofuran-3-amine" molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of N-Benzyltetrahydrofuran-3-amine

Abstract

This compound is a substituted heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular architecture, defined by the non-planar tetrahydrofuran (THF) ring and a chiral center at the C3 position, gives rise to a complex and dynamic conformational landscape. Understanding this landscape is paramount, as the three-dimensional arrangement of its constituent atoms directly governs its molecular recognition, binding affinity to biological targets, and ultimately, its pharmacological profile. This technical guide provides a comprehensive analysis of the stereochemistry, ring puckering dynamics, and substituent orientation of this compound, synthesizing foundational principles with advanced analytical and computational insights for researchers in drug discovery.

Foundational Molecular Structure

This compound possesses a central five-membered tetrahydrofuran ring. The substitution pattern consists of a benzylamino group (-NHCH₂Ph) attached to the C3 carbon atom.

-

Chemical Formula: C₁₁H₁₅NO

-

Molecular Weight: 177.24 g/mol

-

Core Scaffolds: Tetrahydrofuran, Benzylamine

Chirality and Stereoisomerism

The C3 carbon atom of the tetrahydrofuran ring is a stereocenter, as it is bonded to four different groups: a hydrogen atom, the amino group, the C2 carbon, and the C4 carbon. Consequently, this compound exists as a pair of enantiomers:

-

(R)-N-Benzyltetrahydrofuran-3-amine

-

(S)-N-Benzyltetrahydrofuran-3-amine

The synthesis of enantiomerically pure forms is critical for pharmacological studies, as different enantiomers can exhibit vastly different biological activities. Enantioselective synthesis often begins with chiral precursors like (R)- or (S)-3-aminotetrahydrofuran.[1][2] The preparation of these precursors has been reported through multi-step sequences starting from materials like L-aspartic acid or via Hofmann degradation of chiral amides.[2]

The Dynamic Conformation of the Tetrahydrofuran Ring

Contrary to a planar depiction in 2D drawings, five-membered rings like tetrahydrofuran are puckered to alleviate torsional strain. The THF ring exists in a dynamic equilibrium between two principal conformations: the Envelope (E) form (Cₛ symmetry) and the Twist (T) form (C₂ symmetry).[3][4]

The energy barrier between these conformers is very low (on the order of 1-2 kJ/mol), allowing for rapid interconversion at room temperature through a process known as pseudorotation.[4] This means the molecule is not locked into a single shape but rather explores a continuous cycle of puckered states. Advanced spectroscopic and computational studies have confirmed that both twisted and bent (envelope) conformers can coexist, with the energy difference between them being exceptionally small.[3][5]

Caption: Pseudorotation pathway for the tetrahydrofuran ring.

Influence of the C3-Substituent

The presence of the N-benzylamino group at the C3 position is the determining factor in the molecule's preferred conformation. The substituent breaks the symmetry of the ring and creates distinct energetic preferences.

-

Steric Considerations: The bulky N-benzylamino group will preferentially occupy a pseudo-equatorial position to minimize steric hindrance (1,3-diaxial-like interactions) with the protons on the other ring atoms. A pseudo-axial orientation would result in greater steric clash, destabilizing that conformer.

-

Conformer Preference: The specific orientation of the substituent can influence the relative stability of the envelope and twist forms. For example, studies on tetrahydrofurfuryl alcohol have shown that the gauche or anti alignment of the side chain relative to the ring backbone favors either the envelope or twist geometry, respectively.[4] While a dedicated study on this compound is not publicly available, it is reasonable to hypothesize that the lowest energy conformer will be one where the C3 substituent is in a pseudo-equatorial position, likely on a twist (C₂) conformer to maximize distance from other ring atoms.

Methodologies for Conformational Analysis

Determining the precise conformational equilibrium and the preferred three-dimensional structure requires a combination of experimental and computational techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental tool for studying conformation in solution.

-

Causality of Method Choice: The Karplus relationship provides a direct correlation between the three-bond proton-proton coupling constant (³JHH) and the dihedral angle between those protons. By measuring the ³JHH values for the protons on the THF ring, one can deduce the ring's pucker and the substituent's orientation.

-

Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments can identify protons that are close in space (typically < 5 Å). A strong NOE between the C3 proton and protons on the same face of the ring would provide definitive evidence for the substituent's pseudo-axial or pseudo-equatorial orientation.

Table 1: Hypothetical ¹H NMR Data for Conformer Analysis

| Proton Coupling | Expected ³JHH (Hz) (Pseudo-axial C3-H) | Expected ³JHH (Hz) (Pseudo-equatorial C3-H) | Rationale |

| JH3-H4trans | 8 - 12 Hz | 2 - 5 Hz | Large coupling indicates a near 180° dihedral angle. |

| JH3-H4cis | 2 - 5 Hz | 5 - 8 Hz | Smaller coupling suggests a dihedral angle closer to 60°. |

| JH3-H2trans | 8 - 12 Hz | 2 - 5 Hz | Large coupling indicates a near 180° dihedral angle. |

| JH3-H2cis | 2 - 5 Hz | 5 - 8 Hz | Smaller coupling suggests a dihedral angle closer to 60°. |

Note: These are representative values. Actual measurements would reflect a time-averaged value of all contributing conformers in the pseudorotational circuit.

Computational Chemistry

Quantum mechanical calculations, such as Density Functional Theory (DFT), are essential for mapping the potential energy surface of the molecule.

-

Workflow: A typical computational workflow involves a conformational search using a lower-level theory (like molecular mechanics) to identify all possible low-energy structures. These candidate structures are then re-optimized using a higher-level theory (e.g., B3LYP/6-311++G**) to accurately determine their relative energies and geometric parameters.[5]

-

Self-Validation: The trustworthiness of the computational model is validated by comparing the calculated parameters (e.g., coupling constants, NOE distances) with the experimental data obtained from NMR. A strong correlation between predicted and measured values confirms the accuracy of the conformational model.

Experimental & Computational Workflow

The synergistic application of experimental and computational methods provides the most robust and self-validating system for conformational analysis.

Caption: Integrated workflow for conformational analysis.

Structure-Activity Relationship (SAR) Implications

The specific 3D conformation of this compound is a critical determinant of its biological activity. Substituted tetrahydrofurans are key structural motifs in many biologically active molecules, including natural products and synthetic drugs like HIV-1 protease inhibitors.[6][7]

-

Pharmacophore Presentation: The spatial arrangement of the benzyl ring (a potential source of π-π or hydrophobic interactions), the secondary amine (a hydrogen bond donor/acceptor), and the THF oxygen (a hydrogen bond acceptor) creates a specific pharmacophore. The distances and angles between these key features, dictated by the ring's conformation, must be optimal to fit into a target's binding pocket.

-

Enantioselectivity: The (R) and (S) enantiomers will present their pharmacophores in mirror-image orientations. It is highly probable that only one enantiomer will bind effectively to a chiral biological target like an enzyme or receptor, leading to enantioselective bioactivity.

-

Analogue Design: For drug development professionals, understanding the preferred conformation allows for the rational design of more rigid analogues. By locking the molecule into its "bioactive" conformation, it is often possible to enhance binding affinity and selectivity, thereby improving potency and reducing off-target effects.

Conclusion

The molecular structure of this compound is characterized by its inherent chirality and the conformational flexibility of the tetrahydrofuran ring. A thorough analysis reveals a dynamic equilibrium of puckered envelope and twist conformers, with the bulky N-benzylamino substituent likely favoring a pseudo-equatorial orientation to minimize steric strain. The definitive characterization of this molecule's conformational landscape relies on an integrated approach, leveraging the empirical data from NMR spectroscopy and the predictive power of computational chemistry. For researchers in drug development, a deep understanding of these conformational preferences is not merely academic; it is a foundational requirement for interpreting structure-activity relationships and guiding the design of next-generation therapeutic agents.

References

-

G. Nunes, W., & Lehmann, C. (2024). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. YorkSpace Repository. [Link]

-

Ghosh, A. K., et al. (2015). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry. [Link]

-

Chen, F., et al. (2008). New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase. The Journal of Physical Chemistry A. [Link]

-

Lee, J., et al. (2024). Deciphering the conformational preference and ionization dynamics of tetrahydrofuran: Insights from advanced spectroscopic techniques. The Journal of Chemical Physics. [Link]

-

Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14243168, (S)-3-Aminotetrahydrofuran. [Link]

- Google Patents. (2016). Preparation method of (R)-tetrahydrofuran-3-amine. CN105218490B.

Sources

- 1. (S)-3-Aminotetrahydrofuran | C4H9NO | CID 14243168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]

- 3. Deciphering the conformational preference and ionization dynamics of tetrahydrofuran: Insights from advanced spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 5. info.phys.tsinghua.edu.cn [info.phys.tsinghua.edu.cn]

- 6. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

N-Benzyltetrahydrofuran-3-amine: A Versatile Scaffold for Innovations in Drug Discovery and Medicinal Chemistry

Introduction: Unveiling the Potential of a Privileged Structural Motif

In the landscape of medicinal chemistry and drug discovery, the identification and utilization of versatile molecular scaffolds are paramount to the development of novel therapeutics. N-Benzyltetrahydrofuran-3-amine emerges as a compound of significant interest, embodying a unique convergence of structural features poised for extensive research applications. This in-depth technical guide explores the untapped potential of this molecule, presenting a scientifically grounded rationale for its application in the synthesis of innovative chemical entities with therapeutic promise. By dissecting its constituent moieties—the tetrahydrofuran (THF) ring and the N-benzylamine group—we can illuminate a path for researchers, scientists, and drug development professionals to leverage this compound as a key building block in their research endeavors.

The tetrahydrofuran ring is a well-established heterocyclic motif present in a multitude of natural products and FDA-approved drugs.[1][2] Its conformational flexibility and ability to engage in hydrogen bonding interactions make it a valuable component in designing molecules that can effectively interact with biological targets.[3] Similarly, the benzylamine substructure is a cornerstone in medicinal chemistry, found in a wide array of pharmacologically active compounds, contributing to their binding affinity and pharmacokinetic properties.[4] The strategic combination of these two privileged fragments in this compound creates a molecule with a three-dimensional architecture and chemical reactivity ripe for exploration.

This guide will navigate through the potential research applications of this compound, from its role as a foundational building block in the synthesis of complex molecules to its potential as a core scaffold for generating libraries of compounds for high-throughput screening. We will delve into hypothetical, yet scientifically plausible, research pathways, complete with experimental designs and methodologies, to provide a practical framework for its investigation.

Core Physicochemical and Structural Attributes

This compound is a secondary amine with a molecular formula of C₁₁H₁₅NO. Its structure features a central tetrahydrofuran ring, with a benzylamine group attached at the 3-position. The presence of a chiral center at the C3 position of the THF ring means that this compound can exist as two enantiomers, (R)- and (S)-N-Benzyltetrahydrofuran-3-amine. The stereochemistry of this chiral center is a critical consideration in drug design, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.[5][6]

The amine group provides a nucleophilic center and a basic site, rendering it amenable to a wide range of chemical transformations.[7] The tetrahydrofuran ring, while generally stable, can influence the overall polarity and solubility of the molecule. The benzyl group introduces aromaticity and lipophilicity, which can be crucial for interactions with hydrophobic pockets in target proteins.

Caption: Molecular structure of this compound.

Potential Research Applications in Drug Discovery

The true potential of this compound lies in its application as a versatile starting material and scaffold. Its inherent structural and chemical properties suggest several promising avenues for research, particularly in the development of novel therapeutics.

Scaffold for CNS-Active Agents

The blood-brain barrier (BBB) presents a significant challenge in the development of drugs targeting the central nervous system (CNS). The physicochemical properties of this compound, including its moderate lipophilicity imparted by the benzyl group and the potential for hydrogen bonding from the amine and ether oxygen, suggest it could serve as a scaffold for CNS-penetrant molecules.

Hypothetical Research Workflow: Synthesis of Novel Dopamine Receptor Ligands

A plausible research direction is the development of novel dopamine receptor ligands for the treatment of neurological disorders such as Parkinson's disease or schizophrenia. The N-benzyl group can be functionalized to mimic the binding motifs of known dopamine agonists or antagonists, while the tetrahydrofuran-3-amine core can provide the necessary spatial orientation for receptor interaction.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to N-Benzyltetrahydrofuran-3-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyltetrahydrofuran-3-amine emerges as a pivotal structural motif in contemporary medicinal chemistry, offering a versatile scaffold for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive review of its synthesis, chemical properties, and burgeoning applications in drug discovery. We will explore the strategic incorporation of the N-benzyl and tetrahydrofuran moieties, dissect the underlying principles of its synthesis, and present detailed experimental protocols. Furthermore, this guide will illuminate the structure-activity relationships of its derivatives and their therapeutic potential, particularly in the realm of central nervous system disorders and beyond.

Introduction: The Strategic Importance of the this compound Core

The pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a central theme in drug discovery. The tetrahydrofuran (THF) ring, a saturated five-membered cyclic ether, is a privileged scaffold found in numerous natural products and synthetic drugs.[1] Its appeal lies in its ability to engage in hydrogen bonding via the ether oxygen, its conformational flexibility, and its role as a bioisosteric replacement for other cyclic systems.[1][2] When coupled with an N-benzyl group, a common pharmacophore known to interact with various biological targets, the resulting this compound scaffold presents a compelling starting point for the development of new therapeutics.[3] The N-benzyl moiety can be strategically modified to probe hydrophobic pockets and establish critical interactions within a target's active site, influencing both affinity and selectivity.[4]

This guide will delve into the synthetic pathways to access this valuable building block, with a focus on providing actionable experimental details. We will then explore its application in medicinal chemistry, drawing on examples of how this core has been utilized to generate compounds with significant biological activity.

Synthesis and Chemical Properties

The most direct and widely employed method for the synthesis of this compound is the reductive amination of tetrahydrofuran-3-one with benzylamine.[5][6] This one-pot reaction proceeds through the in-situ formation of an iminium intermediate, which is subsequently reduced to the desired secondary amine.[5] The choice of reducing agent is critical to the success of this transformation, with several reagents offering mild and efficient conditions.

Key Synthetic Strategy: Reductive Amination

The general workflow for the synthesis of this compound via reductive amination is depicted below.

Sources

- 1. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship studies of benzyl-, phenethyl-, and pyridyl-substituted tetrahydroacridin-9-amines as multitargeting agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of N-Benzyltetrahydrofuran-3-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of N-Benzyltetrahydrofuran-3-amine, a valuable building block in medicinal chemistry and drug discovery. The primary synthetic strategy detailed herein is the reductive amination of tetrahydrofuran-3-one with benzylamine. This approach is favored for its efficiency, atom economy, and operational simplicity. This guide will cover the underlying chemical principles, provide a step-by-step experimental protocol, and present relevant data and visualizations to ensure successful and reproducible synthesis.

Introduction: The Significance of this compound

This compound and its derivatives are important structural motifs in a variety of biologically active compounds. The tetrahydrofuran ring serves as a versatile scaffold, while the N-benzyl group can be a crucial pharmacophore or a protecting group for further chemical transformations. The ability to efficiently synthesize this compound is therefore of significant interest to researchers in the pharmaceutical and agrochemical industries.

The synthesis of substituted amines is a cornerstone of modern organic chemistry, with reductive amination being a particularly powerful tool. Reductive amination is a widely used method for the formation of carbon-nitrogen bonds, often proceeding with high yields and selectivity[1][2]. This method typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

Synthetic Strategy: Reductive Amination of Tetrahydrofuran-3-one

The chosen synthetic route for this compound is the direct reductive amination of tetrahydrofuran-3-one with benzylamine. This one-pot reaction is advantageous as it combines the formation of the imine intermediate and its subsequent reduction into a single, streamlined process.

Reaction Mechanism

The reaction proceeds in two main stages:

-

Imine Formation: Tetrahydrofuran-3-one reacts with benzylamine in a condensation reaction to form a hemiaminal intermediate. This intermediate then dehydrates to form the corresponding imine. The formation of the imine is a reversible process and is often favored by the removal of water.

-

Reduction: A reducing agent, added to the reaction mixture, selectively reduces the C=N double bond of the imine to a single bond, yielding the final product, this compound.

Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. STAB is often preferred due to its mildness and tolerance of a wide range of functional groups[2].

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via reductive amination.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |

| Tetrahydrofuran-3-one | C₄H₆O₂ | 86.09 | 1.0 g | >95% | Sigma-Aldrich |

| Benzylamine | C₇H₉N | 107.15 | 1.25 g | >99% | Acros Organics |

| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 2.93 g | >95% | Alfa Aesar |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 20 mL | >99.8% | Fisher Scientific |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed |

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydrofuran-3-one (1.0 g, 11.6 mmol).

-

Addition of Reagents: Dissolve the tetrahydrofuran-3-one in anhydrous dichloromethane (20 mL). To this solution, add benzylamine (1.25 g, 11.6 mmol).

-

Stirring: Stir the resulting solution at room temperature for 30 minutes to allow for imine formation.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (2.93 g, 13.8 mmol) portion-wise over 10 minutes. The reaction is mildly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

-

Stir the mixture vigorously for 15 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless to pale yellow oil.

-

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the Synthesis of this compound.

Alternative Synthetic Routes

While reductive amination of tetrahydrofuran-3-one is a highly effective method, other synthetic strategies exist for obtaining the tetrahydrofuran-3-amine core, which can then be benzylated.

From Tetrahydrofuran-3-carboxylic Acid